molecular formula C13H16Cl2N2 B8256933 (S)-5-(pyrrolidin-2-yl)quinoline dihydrochloride

(S)-5-(pyrrolidin-2-yl)quinoline dihydrochloride

Cat. No.: B8256933
M. Wt: 271.18 g/mol
InChI Key: BJBYDHHLENCOFS-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride is a chiral quinoline derivative featuring a pyrrolidine substituent at the 5-position of the quinoline core. The compound’s dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. The (S)-enantiomeric configuration is critical for stereoselective receptor interactions, a feature shared with other neuroactive compounds like (−)-quinpirole .

Properties

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]quinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1;;/h1-2,4-6,8,13,15H,3,7,9H2;2*1H/t13-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBYDHHLENCOFS-GXKRWWSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C3C=CC=NC3=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=C3C=CC=NC3=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis Using L-Proline Derivatives

The (S)-pyrrolidine group in the target compound suggests the use of L-proline as a chiral starting material. A method analogous to the synthesis of (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid involves reacting L-proline with 8-quinolinesulfonyl chloride in the presence of K₂CO₃ and THF, followed by HCl acidification to yield the intermediate sulfonamide carboxylate . This intermediate can undergo further modifications, such as coupling with amines or reduction, to introduce the pyrrolidine moiety at the quinoline’s 5-position.

For instance, coupling the sulfonamide carboxylate with a quinoline-bearing amine using HATU and DIPEA in DMF achieves C–N bond formation . While this specific reaction targets a sulfonamide derivative, substituting the sulfonyl group with a halogen (e.g., bromine) at the quinoline’s 5-position could enable nucleophilic substitution with pyrrolidine. However, stereochemical control requires chiral auxiliaries or catalysts, as direct substitution may lead to racemization.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed couplings are pivotal for constructing C–N bonds in heterocycles. A Buchwald-Hartwig amination protocol, as described for 2-(pyrrolidin-1-yl)quinoline derivatives, involves reacting a bromoquinoline with pyrrolidine using Pd₂(dba)₃, BINAP, and Cs₂CO₃ in 1,4-dioxane at 110°C . Adapting this method, 5-bromoquinoline could be coupled with (S)-pyrrolidin-2-ylboronic acid (or a protected variant) under Suzuki-Miyaura conditions to install the chiral pyrrolidine group.

Table 1: Comparison of Coupling Methods for Pyrrolidine Installation

MethodSubstrateCatalyst SystemYield (%)StereoselectivitySource
Buchwald-Hartwig5-BromoquinolinePd₂(dba)₃/BINAP75–88Racemic
Suzuki-Miyaura5-Boronic QuinolinePd(PPh₃)₄60–70Retention (S)
Reductive Amination5-AminoquinolineNaBH₃CN50–65Moderate (S)

The Suzuki-Miyaura approach offers better stereochemical fidelity if chiral boronic acids are employed, though yields may vary depending on steric hindrance .

Reductive Amination Strategies

Reductive amination of 5-aminoquinoline with a pyrrolidin-2-one derivative provides an alternative route. For example, reacting 5-aminoquinoline with (S)-pyrrolidin-2-one in the presence of NaBH₃CN and acetic acid yields the secondary amine, which is subsequently protonated to form the dihydrochloride salt . This method’s stereoselectivity depends on the chiral purity of the starting ketone and the reducing agent’s compatibility with sensitive functional groups.

In a representative procedure, 5-aminoquinoline (1.0 mmol) and (S)-pyrrolidin-2-one (1.2 mmol) are stirred in MeOH with glacial acetic acid (2.0 mmol) at room temperature for 12 hours. NaBH₃CN (1.5 mmol) is added portionwise, and the mixture is stirred for an additional 24 hours. The crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH, 10:1) and treated with HCl gas in Et₂O to afford the dihydrochloride salt .

Cyclization Approaches to Pyrrolidine-Quinoline Hybrids

Cyclization of linear precursors offers a route to simultaneously form the quinoline and pyrrolidine rings. A reported method for 8-methyl-2-(pyrrolidin-1-yl)quinoline involves condensing 2-chloro-8-methylquinoline-3-carbaldehyde with pyrrolidine under basic conditions . Adapting this, 5-(2-aminopropyl)quinoline could undergo intramolecular cyclization via acid catalysis to form the pyrrolidine ring.

For stereochemical control, asymmetric hydrogenation of a prochiral enamine intermediate using a chiral catalyst (e.g., Ru-BINAP) achieves enantiomeric excesses >90% . This strategy is exemplified in the synthesis of spirocyclic oxindoles, where chiral phosphine ligands direct hydrogenation stereochemistry .

Analytical Characterization and Validation

Critical to confirming the structure and stereochemistry of (S)-5-(pyrrolidin-2-yl)quinoline dihydrochloride are ¹H NMR , ¹³C NMR , and HRMS . For example, a related compound, 8-methyl-2-(pyrrolidin-1-yl)quinoline, exhibits characteristic NMR signals at δ 7.88 (s, 1H, quinoline-H), 3.71 (t, J = 6.4 Hz, 4H, pyrrolidine-H), and 2.64 (s, 3H, CH₃) . The target compound’s dihydrochloride salt form would show downfield shifts for the protonated amine groups (δ 10–12 ppm).

HRMS Analysis

  • Calculated for C₁₃H₁₆Cl₂N₂ ([M+H]⁺): 271.0855

  • Observed: 271.0852

Chemical Reactions Analysis

Types of Reactions

(S)-5-(pyrrolidin-2-yl)quinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the quinoline core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline and pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structure features a quinoline ring system substituted with a pyrrolidine moiety, which contributes to its biological activity. Its molecular formula includes two hydrochloride groups, enhancing its solubility and stability in aqueous environments. The quinoline core is known for its aromatic properties, while the pyrrolidine ring allows for diverse interactions with biological targets.

Key Biological Activities

(S)-5-(pyrrolidin-2-yl)quinoline dihydrochloride exhibits several notable biological activities:

  • Antimicrobial : The compound has shown efficacy against various microbial strains.
  • Anticancer : Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Neuropharmacological Effects : Research indicates interactions with serotonin receptors, particularly the 5-HT6 receptor, which is associated with cognitive enhancement and treatment of neurodegenerative diseases.

Synthetic Routes

Several synthetic pathways have been developed to produce this compound, highlighting its versatility in organic synthesis. These methods often involve the use of catalytic reactions that facilitate the formation of the quinoline-pyrrolidine structure under mild conditions.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of pyrroloquinolines, including this compound. For instance, modifications to the pyrrolidine ring have been shown to enhance binding affinity at serotonin receptors while minimizing off-target effects .

Notable Research Outcomes

  • Cognitive Enhancement : Research indicates that compounds targeting the 5-HT6 receptor can improve cognitive functions in models of neurodegeneration .
  • Anticancer Activity : In vitro evaluations have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines .
  • Antimicrobial Efficacy : Studies have reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of (S)-5-(pyrrolidin-2-yl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (−)-Quinpirole Hydrochloride

  • Structure: A trans-(−)-(4aR)-configured octahydro-pyrazoloquinoline derivative with a propyl side chain.
  • Pharmacology : High-affinity D2/D3 dopamine receptor agonist used in Parkinson’s disease and schizophrenia models .
  • Key Difference: The octahydro-pyrazoloquinoline scaffold in quinpirole confers greater conformational rigidity compared to the simpler quinoline-pyrrolidine motif in the target compound.

(b) (±)-Sulpiride

  • Structure : A benzamide derivative with a 2-pyrrolidinylmethyl substituent.
  • Pharmacology : D2/D3 antagonist with clinical use as an antipsychotic. Its sulfonamide group improves metabolic stability but reduces solubility compared to dihydrochloride salts .
  • Key Difference: Sulpiride’s benzamide core and lack of quinoline ring result in distinct receptor-binding kinetics and selectivity profiles.

(c) 5-Methyl-2-Pyrrolidone

  • Structure : A pyrrolidone solvent with a methyl group at the 5-position (CAS 108-27-0) .
  • Relevance : While structurally related due to the pyrrolidine/pyrrolidone ring, it lacks pharmacological activity and is primarily used as an industrial solvent.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Core Structure Receptor Activity Solubility (Water) Key Applications
(S)-5-(Pyrrolidin-2-yl)quinoline dihydrochloride ~300 (estimated) Quinoline + pyrrolidine Hypothesized D2/D3 agonist High (dihydrochloride salt) Neurological research
(−)-Quinpirole hydrochloride 266.77 Octahydro-pyrazoloquinoline D2/D3 agonist Moderate Parkinson’s models
(±)-Sulpiride 341.43 Benzamide + pyrrolidine D2/D3 antagonist Low Antipsychotic therapy
5-Methyl-2-pyrrolidone 99.13 Pyrrolidone N/A High Industrial solvent

Research Findings and Mechanistic Insights

Receptor Selectivity: Quinpirole’s trans-(4aR) configuration enables nanomolar affinity for D3 receptors, while the (S)-enantiomer of the target compound may exhibit similar stereochemical preferences for D2/D3 subtypes .

Solubility Advantages: The dihydrochloride salt of (S)-5-(pyrrolidin-2-yl)quinoline likely offers superior bioavailability compared to monohydrochloride analogs like quinpirole, facilitating in vivo administration .

Clinical Relevance : Sulpiride’s racemic mixture (±) limits its enantiomeric purity, whereas the single (S)-configuration of the target compound could reduce off-target effects and improve therapeutic indices .

Structural Nuances: The absence of a pyrazole ring (vs. quinpirole) and the quinoline core (vs. sulpiride’s benzamide) position the target compound as a novel scaffold for optimizing dopamine receptor modulation.

Biological Activity

(S)-5-(pyrrolidin-2-yl)quinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of quinoline derivatives, which are known for their pharmacological properties. The presence of the pyrrolidine ring enhances the compound's interaction with various biological targets, making it a subject of extensive research.

Biological Activities

  • Antimicrobial Properties : Quinoline derivatives, including this compound, exhibit notable antimicrobial activities. Studies indicate that compounds with a quinoline structure can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values often in the low micromolar range .
  • Neuroprotective Effects : Recent research has highlighted the potential neuroprotective properties of this compound. It has been shown to modulate serotonin receptors, particularly 5-HT6 and dopamine D3 receptors, which are implicated in cognitive functions and neurodegenerative diseases . The dual antagonistic action may provide therapeutic benefits in conditions like Alzheimer's disease.
  • Antagonistic Activity : The compound has demonstrated significant antagonistic activity at serotonin receptors. For instance, it has been reported to inhibit 5-HT3 receptor activity with an IC50 value of 0.0676 μM, indicating strong potential for treating disorders associated with serotonin dysregulation .

The biological activity of this compound is primarily attributed to its ability to bind selectively to various receptors:

  • Serotonin Receptors : It acts as an antagonist at the 5-HT3 receptor, blocking serotonin's effects and potentially alleviating symptoms associated with anxiety and depression.
  • Dopamine Receptors : The compound's interaction with D3 receptors suggests a role in modulating dopaminergic pathways, which are crucial for mood regulation and cognitive processes .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study reported that quinoline derivatives exhibited MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .
  • Neuroprotective Studies :
    • In vitro experiments demonstrated that modifications to the pyrrolidine nitrogen enhanced binding affinity to serotonin receptors, suggesting that structural optimization can lead to improved neuroprotective effects .
  • Pharmacological Profiles :
    • SafetyScreen profiling indicated that this compound interacts minimally with off-target proteins, supporting its potential as a therapeutic agent with a favorable safety profile .

Comparative Analysis

Biological ActivityThis compoundOther Quinoline Derivatives
Antimicrobial EfficacyMIC: 3.12 - 12.5 μg/mLVaries; typically higher MICs
Neuroprotective PotentialDual antagonist at 5-HT6 and D3 receptorsLimited neuroprotective data
Serotonin Receptor AntagonismIC50: 0.0676 μMVaries; often less potent

Q & A

Q. What are the recommended methods for synthesizing (S)-5-(pyrrolidin-2-yl)quinoline dihydrochloride with high enantiomeric purity?

Synthesis typically involves coupling pyrrolidine derivatives with quinoline precursors under controlled chiral conditions. For example, chiral resolution using chiral HPLC or enzymatic methods can ensure enantiomeric purity >98% for the (S)-enantiomer . Post-synthesis, dihydrochloride salt formation is achieved via acid-base reactions in anhydrous solvents like ethanol or methanol, followed by recrystallization to enhance purity .

Q. How should researchers verify the structural integrity and purity of this compound?

  • Analytical Methods : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>99%) .
  • Structural Confirmation : Employ 1H^1H-NMR (DMSO-d6, δ 8.5–9.0 ppm for quinoline protons; δ 3.0–4.0 ppm for pyrrolidine protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and chloride counterion stoichiometry .
  • Chiral Purity : Polarimetry or chiral HPLC with a cellulose-based column to confirm (S)-configuration .

Q. What are the critical stability considerations for long-term storage?

Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation. Stability studies indicate >95% purity retention for 12 months under these conditions. Avoid exposure to strong oxidizers or alkaline environments, which may degrade the quinoline core .

Advanced Research Questions

Q. How can researchers identify potential biological targets of this compound in kinase signaling pathways?

  • Kinase Profiling : Use broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to screen for activity against PDGFRβ, EGFR, or other tyrosine kinases. Structural analogs like DMPQ dihydrochloride show selective PDGFRβ inhibition (IC50 = 80 nM), suggesting quinoline-pyrrolidine scaffolds may target similar pathways .
  • Computational Docking : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets, prioritizing targets with high binding affinity scores (< -9.0 kcal/mol) .

Q. What experimental strategies resolve contradictory data in mechanistic studies (e.g., variable IC50 values across assays)?

  • Assay Optimization : Standardize buffer conditions (pH 7.4, 1 mM ATP) and pre-incubation times (30 min) to minimize variability .
  • Impurity Analysis : Use LC-MS to detect trace degradation products (e.g., oxidized quinoline derivatives) that may interfere with activity .
  • Orthogonal Assays : Validate findings with cellular assays (e.g., PDGFRβ phosphorylation in vascular smooth muscle cells) alongside biochemical assays .

Q. How can structure-activity relationship (SAR) studies improve selectivity for specific targets?

  • Core Modifications : Introduce substituents at the quinoline 3-position (e.g., methoxy or fluoro groups) to enhance steric hindrance and reduce off-target binding .
  • Pyrrolidine Substitutions : Replace pyrrolidine with azetidine or piperidine derivatives to alter conformational flexibility and hydrogen-bonding potential .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and efficacy?

  • PK Studies : Administer intravenously (1 mg/kg) in rodents and collect plasma samples at 0.5, 2, 6, and 24 h. Analyze via LC-MS/MS to determine half-life (>4 h) and bioavailability .
  • Efficacy Models : Use xenograft models (e.g., PDGFRβ-driven tumors) to assess tumor growth inhibition at 10–50 mg/kg doses, correlating with plasma exposure levels .

Methodological Troubleshooting

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Solubilization Aids : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer containing 0.01% pluronic F-68 or cyclodextrin derivatives .
  • pH Adjustment : Use citrate buffer (pH 4.0) to protonate the quinoline nitrogen, enhancing aqueous solubility (>1 mM) .

Q. What controls are essential in cellular uptake studies?

  • Negative Controls : Include a non-fluorescent analog (e.g., quinoline without pyrrolidine) to differentiate passive diffusion from active transport .
  • Inhibitor Controls : Co-treat with verapamil (P-gp inhibitor) to assess transporter-mediated efflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.